molecular formula C4H8O3 B14222780 2-Hydroperoxybut-3-en-2-ol CAS No. 590389-12-1

2-Hydroperoxybut-3-en-2-ol

Cat. No.: B14222780
CAS No.: 590389-12-1
M. Wt: 104.10 g/mol
InChI Key: ABIYFWSSZCZWIL-UHFFFAOYSA-N
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Description

2-Hydroperoxybut-3-en-2-ol is an organic compound with the molecular formula C4H8O3 It is a hydroperoxide derivative of butenol, characterized by the presence of both a hydroperoxy group (-OOH) and a hydroxyl group (-OH) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxybut-3-en-2-ol can be achieved through several methods. One common approach involves the hydroperoxidation of but-3-en-2-ol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the hydroperoxide.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of resin-supported catalysts, such as palladium on Tentagel-S-NH2, has been explored for the selective hydrogenation and hydroperoxidation reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroperoxybut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or ketones.

    Reduction: Reduction of the hydroperoxy group can yield the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of but-3-en-2-one or but-3-en-2-ol derivatives.

    Reduction: Formation of but-3-en-2-ol.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-Hydroperoxybut-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroperoxybut-3-en-2-ol involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its chemical behavior .

Comparison with Similar Compounds

    2-Methyl-3-butyn-2-ol: Another hydroperoxide derivative with similar reactivity but different structural features.

    But-3-en-2-ol: The parent alcohol compound without the hydroperoxy group.

    2-Hydroxy-2-butyl peroxy radical: A related peroxy radical with distinct reactivity.

Uniqueness: 2-Hydroperoxybut-3-en-2-ol is unique due to the presence of both hydroperoxy and hydroxyl groups, which confer distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

590389-12-1

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

2-hydroperoxybut-3-en-2-ol

InChI

InChI=1S/C4H8O3/c1-3-4(2,5)7-6/h3,5-6H,1H2,2H3

InChI Key

ABIYFWSSZCZWIL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(O)OO

Origin of Product

United States

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